molecular formula C11H16N2O2S B069792 Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate CAS No. 165948-24-3

Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Cat. No. B069792
CAS RN: 165948-24-3
M. Wt: 240.32 g/mol
InChI Key: AUHQOOIWUXNGES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate and its derivatives involves multi-step chemical reactions starting from readily available precursors. For instance, a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, can be synthesized through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of up to 71.4% (Zhang, Ye, Xu, & Xu, 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography. These analyses reveal detailed information about the compound's molecular geometry, intramolecular hydrogen bonding, and crystal packing. For example, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibits intramolecular hydrogen bonding, contributing to its stability (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

Tert-butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including regioselective metalation, formation of Schiff base compounds, and cyclization reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups, thereby altering its chemical properties for specific applications. For instance, the regioselective metalation of related compounds enables the synthesis of derivatives with diverse substituents, demonstrating the compound's versatility in synthetic chemistry (Lever, Werblood, & Russell, 1993).

Scientific Research Applications

Environmental Science Applications

  • Decomposition and Environmental Fate : Studies on related compounds, such as methyl tert-butyl ether (MTBE), have focused on their decomposition and fate in the environment. These studies highlight the need for effective methods to manage and mitigate the environmental impact of these compounds, suggesting that similar considerations may apply to Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (Hsieh et al., 2011).

Medicinal Chemistry Applications

  • Antioxidant Activity : Synthetic Phenolic Antioxidants (SPAs) research, including derivatives of tert-butyl compounds, has explored their potential toxic effects and the need for developing novel SPAs with lower toxicity. This line of research is relevant for understanding the biological implications of tert-butyl-based compounds in human health (Liu & Mabury, 2020).
  • Drug Synthesis and Applications : The review on the applications of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines outlines methodologies that could potentially apply to the synthesis of novel central nervous system (CNS) acting drugs and highlights the broad therapeutic applications of heterocyclic compounds (Philip et al., 2020).

Materials Science Applications

  • Polymer Membranes for Purification : Research into the use of polymer membranes for the purification of fuel additives, like MTBE, points to the significance of such materials in industrial applications. This suggests potential utility for similar compounds in enhancing fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-5-4-8-9(6-13)16-7-12-8/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHQOOIWUXNGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591225
Record name tert-Butyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

CAS RN

165948-24-3
Record name 1,1-Dimethylethyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165948-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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